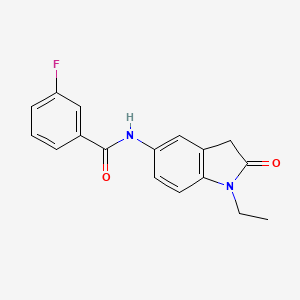

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGBUNIURDJYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the indolinone core with a fluorobenzoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms of the compound with altered oxidation states.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery efforts targeting specific diseases or conditions.

Industry: In industrial applications, this compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Electronic and Pharmacokinetic Profiles

- Fluorine Substitution: The 3-fluorine atom in the benzamide group enhances electronegativity, improving hydrogen-bonding interactions with target proteins (e.g., kinases or receptors). Non-fluorinated analogs, such as N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-benzamide, exhibit weaker binding affinities in computational docking studies.

- Ethyl vs.

- Heterocyclic Modifications : Replacing the benzamide with isoxazole (as in N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide) introduces a rigid, planar structure that enhances interactions with aromatic residues in hydrophobic binding pockets.

Challenges and Limitations

- Synthetic Complexity : Introducing multiple functional groups (e.g., thioxoimidazolidin in ) increases synthesis difficulty, limiting scalability.

- Solubility Issues: Fluorinated and heterocyclic compounds often suffer from poor aqueous solubility, necessitating formulation strategies like nanoparticle encapsulation.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant studies.

The compound is primarily recognized for its inhibitory effects on Tousled-like kinase 2 (TLK2), a serine/threonine kinase involved in DNA replication and repair. TLK2 plays a crucial role during the S-phase of the cell cycle by phosphorylating histone chaperones, which are essential for chromatin assembly and maintenance. The inhibition of TLK2 can result in stalling of replication forks, accumulation of single-stranded DNA, and ultimately lead to cell cycle arrest and DNA damage .

Efficacy and IC50 Values

The efficacy of this compound has been quantified through various studies that report IC50 values, which reflect the concentration required to inhibit 50% of the target enzyme's activity. In one study, this compound demonstrated an IC50 value of approximately 0.44 μM against TLK2, indicating potent inhibitory activity .

Comparative IC50 Values

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| This compound | TLK2 | 0.44 |

| SU9516 | TLK2 | 0.061 |

| GW506033X | TLK2 | 0.061 |

Study on TLK2 Inhibition

In a recent study focusing on the optimization of narrow-spectrum inhibitors for TLK2, various derivatives were synthesized and tested for their biological activity. The study found that modifications to the oxindole scaffold could enhance the potency against TLK2 while maintaining selectivity over other kinases .

Cytotoxicity Assays

Cytotoxicity assays have also been conducted to evaluate the effects of this compound on cancer cell lines. These assays revealed that the compound not only inhibits TLK2 but also exhibits cytotoxic effects on various tumor cell lines, suggesting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse chemical modifications that can impact its biological activity. The presence of the fluorine atom is believed to enhance binding affinity to the kinase domain by optimizing interactions with the ATP-binding site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.